molecular formula C20H32O4 B10845275 6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one

6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one

Cat. No.: B10845275
M. Wt: 336.5 g/mol
InChI Key: UXMFHBGEDUHLJO-UHFFFAOYSA-N
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Description

6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one is a chemical compound belonging to the class of pyranones It is characterized by the presence of a heptyl group at the 6th position, a hydroxy group at the 4th position, and an octanoyl group at the 3rd position of the pyran-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one typically involves the condensation of acetoacetyl-CoA, fatty acyl-CoA, and malonyl-CoA. The reaction is catalyzed by the enzyme acylalkylpyrone synthase, which facilitates the one-pot formation of the pyranone scaffold . The reaction conditions include the presence of a nucleophilic water molecule activated by hydrogen bond networks with specific amino acids at the active site of the enzyme .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches using microbial fermentation. The enzyme acylalkylpyrone synthase can be expressed in suitable microbial hosts to produce the compound in large quantities. The fermentation process is optimized for maximum yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 4th position can be oxidized to form a ketone.

    Reduction: The carbonyl group at the 3rd position can be reduced to form an alcohol.

    Substitution: The heptyl group at the 6th position can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 6-Heptyl-4-oxo-3-octanoyl-pyran-2-one.

    Reduction: Formation of 6-Heptyl-4-hydroxy-3-octanol-pyran-2-one.

    Substitution: Formation of various alkyl or aryl substituted derivatives of the compound.

Scientific Research Applications

6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antioxidant properties are attributed to the presence of the hydroxy group, which can scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Heptyl-4-hydroxy-3-octanoyl-pyran-2-one is unique due to the presence of both a heptyl group and an octanoyl group, which confer distinct chemical and biological properties. Its specific structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

6-heptyl-4-hydroxy-3-octanoylpyran-2-one

InChI

InChI=1S/C20H32O4/c1-3-5-7-9-11-13-16-15-18(22)19(20(23)24-16)17(21)14-12-10-8-6-4-2/h15,22H,3-14H2,1-2H3

InChI Key

UXMFHBGEDUHLJO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC(=C(C(=O)O1)C(=O)CCCCCCC)O

Origin of Product

United States

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